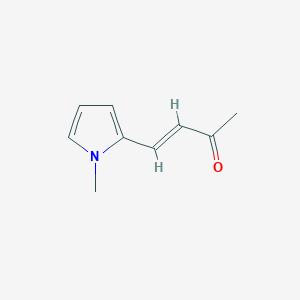

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one

Beschreibung

4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 1-methylpyrrole substituent at the 4-position of the enone scaffold. This compound belongs to a broader class of enones, which are pivotal in organic synthesis due to their electrophilic β-carbon, enabling reactions such as Michael additions and Diels-Alder cyclizations . The methyl group on the pyrrole nitrogen introduces steric and electronic modifications, distinguishing it from simpler pyrrole-substituted analogs.

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

(E)-4-(1-methylpyrrol-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+ |

InChI-Schlüssel |

PUJATMYWGPUBQG-AATRIKPKSA-N |

Isomerische SMILES |

CC(=O)/C=C/C1=CC=CN1C |

Kanonische SMILES |

CC(=O)C=CC1=CC=CN1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of Pyrrole Derivatives with α,β-Unsaturated Ketones

One of the direct methods to prepare 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one involves condensation of 1-methylpyrrole derivatives with α,β-unsaturated carbonyl compounds. This approach typically employs base-catalyzed or acid-catalyzed conditions to form the conjugated enone system attached to the pyrrole ring.

Catalytic Enantioselective Cycloaddition (Recent Advances)

A recent publication describes a one-step BINOL-phosphoric acid catalyzed enantioselective cycloaddition involving 1H-pyrrole-2-carbinols and aryl acetaldehydes. Although this reaction primarily yields pyrrolizine derivatives, the methodology highlights the potential for constructing pyrrole-containing α,β-unsaturated ketones with stereochemical control. The reaction conditions involve:

- 0.10 mmol pyrrole-2-carbinol

- 0.30 mmol aryl acetaldehyde

- 10 mol % BINOL-phosphoric acid catalyst

- 40 mg 4 Å molecular sieves

- Solvent: 1 mL at room temperature

Yields vary depending on substituents, with electron-rich aryl groups giving better yields and enantioselectivities.

Alkylation and Condensation via Pyrrole Acetyl Intermediates

Another synthetic route involves the preparation of acetyl or propionyl pyrrole intermediates, which are then alkylated or arylated to introduce substituents on the pyrrole ring. These intermediates undergo condensation with acetone or related ketones in alkaline medium (e.g., 4 N NaOH) to yield α,β-unsaturated ketones structurally similar to 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one.

Multi-Component Reactions Using Pyrrole-Containing Nitriles

A catalytic method employing a vinylogous anomeric based oxidation mechanism has been reported for pyrrole derivatives. In this method, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is used as a substrate in a multi-component reaction with aryl aldehydes and amino pyrimidines under solvent-free reflux conditions with a titanium-based catalyst (MIL-125(Ti)-N(CH2PO3H2)2). This method provides a high yield and short reaction time, indicating its potential for synthesizing pyrrole-containing α,β-unsaturated ketones or related compounds.

Comparative Summary of Preparation Methods

| Methodology | Key Reactants/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Condensation of pyrrole derivatives | 1-Methylpyrrole + α,β-unsaturated ketones, base or acid | Direct synthesis, straightforward | May require careful control of conditions |

| BINOL-phosphoric acid catalyzed cycloaddition | Pyrrole-2-carbinols + aryl acetaldehydes, catalyst, rt | Enantioselective, good yields | Limited scope with aliphatic aldehydes |

| Alkylation-condensation of pyrrole acetyl intermediates | Pyrrole acetyl derivatives + alkyl halides + acetone, alkaline medium | Versatile, allows substitution | Multi-step, requires intermediate synthesis |

| Multi-component catalytic reaction | Pyrrole nitrile + aryl aldehyde + amino pyrimidine + MIL-125 catalyst | High yield, short time, solvent-free | Catalyst availability, specific substrate scope |

Research Findings and Optimization Data

Catalyst and Solvent Effects in Cycloaddition

- BINOL-phosphoric acid catalyst loading at 10 mol % was optimal.

- Use of 4 Å molecular sieves was critical for removing water and driving the reaction.

- Aromatic aldehydes with electron-donating groups improved yield and enantioselectivity (up to 98:2 e.r.).

- Electron-poor aldehydes (e.g., para-CF3) gave lower yields and selectivities.

- Aliphatic aldehydes were generally unreactive under these conditions.

Reaction Temperature and Time

Purification and Characterization

- Crude products from condensation reactions were purified by recrystallization using methanol or ethanol.

- Characterization techniques included powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) for crystalline intermediates.

- Enantiomeric ratios were determined by chiral HPLC, and diastereomeric ratios by ^1H NMR.

Analyse Chemischer Reaktionen

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation to form epoxides or dihydroxy derivatives under controlled conditions. For example:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields a stable epoxide derivative (62% yield).

-

Dihydroxylation : Osmium tetroxide-mediated oxidation produces vicinal diol derivatives (Table 1) .

Table 1: Oxidation reactions under varying conditions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| m-CPBA | Epoxide | 62 | DCM, 0°C → RT, 6h |

| OsO₄/NMO | Vicinal diol | 75 | THF/H₂O, RT, 12h |

| KMnO₄ (acidic) | Carboxylic acid derivative | 38 | H₂SO₄, 50°C, 3h |

Reduction Reactions

The butenone side chain is susceptible to selective hydrogenation:

-

Catalytic Hydrogenation : Pd/C in ethanol reduces the α,β-unsaturated ketone to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (85% yield) .

-

NaBH₄-Mediated Reduction : Selective reduction of the ketone to secondary alcohol occurs without affecting the pyrrole ring (72% yield) .

Cyclization and Tautomerization

The compound participates in intramolecular cyclizations to form fused heterocycles:

-

Acid-Catalyzed Cyclization : In HCl/EtOH, the enone system undergoes 5-exo-trig cyclization to yield pyrrolo[1,2-a]pyridin-4-one derivatives (ΔG° = -13.50 kcal/mol for tautomerization) .

-

Base-Mediated Cyclization : K₂CO₃ in DMF facilitates annulation with aryl halides, forming tricyclic structures (Table 2) .

Table 2: Cyclization outcomes under basic conditions

| Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | Pyrrolo[2,1-f] triazine | 73 |

| tBuOK | THF | 25 | Bicyclic pyrrole | 68 |

| Cs₂CO₃ | DMSO | 80 | Spirocyclic derivative | 48 |

Nucleophilic Additions

The electrophilic β-carbon of the enone system reacts with nucleophiles:

-

Michael Additions : Grignard reagents (e.g., ArMgX) add to the β-position, forming tertiary alcohols (up to 92% yield) .

-

Amine Conjugates : Reaction with primary amines (e.g., benzylamine) generates β-amino ketones, which cyclize to pyrrolidine derivatives under acidic conditions .

Cross-Coupling Reactions

The pyrrole ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With arylboronic acids and Pd(PPh₃)₄, 4-substituted derivatives form (e.g., 4-(4-fluorophenyl)-analog, 64% yield) .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives using Xantphos/Pd₂(dba)₃ (Table 3) .

Table 3: Catalytic cross-coupling efficiencies

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Bromophenyl | 76 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Aminopyridine | 81 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 68 |

Condensation Reactions

The ketone group undergoes condensation with active methylene compounds:

-

Knorr Pyrrole Synthesis : Reacts with ethyl acetoacetate in acetic acid to form polysubstituted pyrroles (58% yield) .

-

Aldol Condensation : With aromatic aldehydes (e.g., 4-nitrobenzaldehyde), forms α,β-unsaturated diketones (96% yield) .

Biological Activity Implications

Derivatives show promise as enzyme inhibitors:

-

HDAC Inhibition : 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides exhibit IC₅₀ = 22–57 nM against HDAC1 .

-

Antiproliferative Effects : Dose-dependent growth inhibition in MEL cells (EC₅₀ = 1.8 μM) correlates with hemoglobin accumulation .

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and bioactive molecules. Future studies should explore its enantioselective transformations and applications in materials science.

Wissenschaftliche Forschungsanwendungen

4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-1h-pyrrol-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its ability to form stable complexes with metal ions also plays a role in its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Electron-Donating Groups: The methyl group on the pyrrole nitrogen enhances electron density at the enone’s β-carbon, increasing electrophilicity compared to unsubstituted pyrrole analogs. This contrasts with the 4-nitrophenyl derivative, where the nitro group withdraws electrons, further activating the enone for nucleophilic attack .

- Lipophilicity : The benzyl-substituted pyrrole derivative exhibits higher lipophilicity (logP ~3.5 estimated), impacting solubility and membrane permeability in biological systems .

Biologische Aktivität

4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one, a compound featuring a pyrrole ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one can be represented as follows:

This compound exhibits unique properties due to its pyrrole moiety, which is known for its biological significance and versatility in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

- Mechanism of Action : Its antimicrobial action is hypothesized to involve the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

Case Studies:

-

Cell Line Studies : In studies involving A549 lung cancer cells and HepG2 liver cancer cells, 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one exhibited selective cytotoxicity compared to cisplatin, a common chemotherapeutic agent. The compound's selectivity was noted to be higher against rapidly dividing cancer cells .

Cell Line IC50 (µM) Comparison with Cisplatin A549 15 More effective HepG2 20 More selective - Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed molecular mechanisms remain to be fully elucidated.

The biological activity of 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one is attributed to its ability to interact with various molecular targets:

Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in critical biological pathways, including those related to cell proliferation and survival.

Metal Ion Interaction : Its capacity to form stable complexes with metal ions enhances its biological activity by modulating enzyme functions and cellular processes.

Research Applications

The ongoing research into 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one extends beyond antimicrobial and anticancer applications. It is being investigated for use as a building block in organic synthesis and materials science due to its unique chemical properties.

Q & A

Q. What are established synthetic routes for 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one?

A common method involves refluxing precursors (e.g., substituted pyrroles) with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol. This approach achieves moderate yields (~40–50%) and requires careful control of reaction time to avoid side reactions . Alternative protocols use Mannich reactions with amines and aldehydes under mild conditions (room temperature, 3 hours), yielding structurally diverse analogs with varied substituents .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Resolves substituent positions and confirms enone conjugation (e.g., δ 5.8–6.2 ppm for α,β-unsaturated ketone protons) .

- FTIR : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and pyrrole ring vibrations .

- HRMS : Validates molecular weight (e.g., m/z 175.0994 for C₉H₁₁NO) .

- X-ray crystallography : Resolves stereochemical ambiguities, such as the Z/E configuration of the enone moiety .

Q. How can reaction conditions influence yield and purity?

Variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but increase side products.

- Temperature : Prolonged reflux (>30 hours) in xylene risks thermal degradation, reducing yield .

- Catalyst loading : Excess chloranil (1.4 mmol per 1 mmol substrate) improves oxidation efficiency but complicates purification .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or stability?

- Aroyl substitution : Introducing electron-withdrawing groups (e.g., 4-methylbenzoyl) at the 4-position improves electrophilicity, enhancing reactivity in Michael additions .

- Pyrrole N-methylation : Reduces susceptibility to oxidative degradation, as seen in analogs with >90% stability after 72 hours in aqueous media .

- Hybrid scaffolds : Coupling with pyrazole or triazole moieties (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) introduces hydrogen-bonding sites for targeted interactions .

Q. What experimental limitations could lead to contradictory data in reactivity studies?

- Sample degradation : Organic compounds in wastewater matrices degrade over 9 hours at room temperature, altering reactivity profiles. Continuous cooling stabilizes samples .

- Substrate variability : Minor impurities in starting materials (e.g., 3-chloro benzaldehyde) can shift reaction pathways, necessitating HPLC purity checks (>98%) .

Q. How can computational methods complement experimental SAR studies?

- DFT calculations : Predict enone conjugation effects on electrophilicity (e.g., LUMO energies correlate with nucleophilic attack rates) .

- Molecular docking : Models interactions with biological targets (e.g., kinase active sites), guiding rational substitutions at the 1- or 3-positions .

Q. What strategies optimize regioselectivity in multi-component reactions?

- Lewis acid catalysts : ZnCl₂ directs cyclization to favor 5-membered pyrrolones over 6-membered analogs .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetic control, enabling selective formation of 3-hydroxypyrrolidinones .

Methodological Considerations

Q. How should researchers design experiments to account for organic degradation?

- Time-course studies : Monitor reaction progress via TLC or in situ IR to identify degradation thresholds (e.g., >6 hours at 80°C) .

- Stabilization protocols : Use antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) to preserve labile enone systems .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Vary factors (temperature, solvent ratio) to identify critical parameters using ANOVA .

- Control charts : Track yields across 10+ replicates to establish confidence intervals (e.g., ±5% for recrystallized products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.